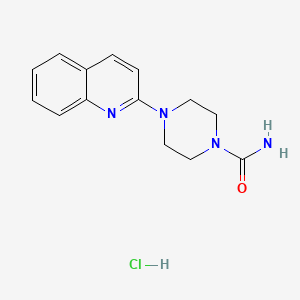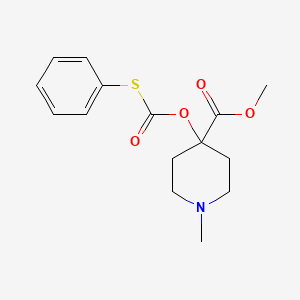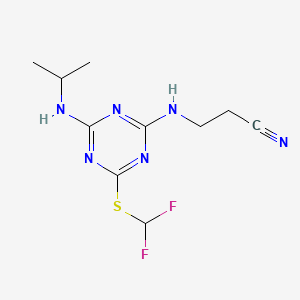
(6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often require specific temperatures and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Wissenschaftliche Forschungsanwendungen
(6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Wirkmechanismus
The mechanism of action of (6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate include other benzoxazole derivatives, such as:
- 2-Substituted benzoxazoles
- Benzothiazole derivatives
- Imidazole derivatives
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
104029-99-4 |
|---|---|
Molekularformel |
C18H18N2O3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
[(6-methyl-1,3-benzoxazol-2-yl)-(2-methylphenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C18H18N2O3/c1-11-8-9-14-15(10-11)22-17(20-14)16(23-18(21)19-3)13-7-5-4-6-12(13)2/h4-10,16H,1-3H3,(H,19,21) |
InChI-Schlüssel |
CGDOOQVYLQEUSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(O2)C(C3=CC=CC=C3C)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)

selanium iodide](/img/structure/B14329558.png)


![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)

![N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14329588.png)



silane](/img/structure/B14329610.png)
